(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 1481642-14-1
VCID: VC0152175
InChI: InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m1/s1
SMILES: COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H21NO6
Molecular Weight: 383.4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

CAS No.: 1481642-14-1

Cat. No.: VC0152175

Molecular Formula: C21H21NO6

Molecular Weight: 383.4

* For research use only. Not for human or veterinary use.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid - 1481642-14-1

Specification

CAS No. 1481642-14-1
Molecular Formula C21H21NO6
Molecular Weight 383.4
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Standard InChI InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m1/s1
Standard InChI Key RULINAWEYRMHHQ-GOSISDBHSA-N
SMILES COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid is a synthetic compound used primarily in peptide synthesis and organic chemistry research. It belongs to a class of compounds protected by the fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis due to its ease of removal under mild conditions.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of an amino acid with fluoren-9-ylmethoxy carbonyl chloride in the presence of a base. The Fmoc group is easily removable under basic conditions, making it ideal for peptide synthesis.

Synthesis Steps:

  • Preparation of Fmoc Chloride: Synthesis of fluoren-9-ylmethoxy carbonyl chloride.

  • Reaction with Amino Acid: The Fmoc chloride reacts with the appropriate amino acid to form the protected amino acid.

  • Introduction of Methoxy Group: The methoxy functionality is introduced at the 5-position through appropriate chemical transformations.

Applications:

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to the ease of removal of the Fmoc protecting group.

  • Organic Synthesis: Can be used as an intermediate in the synthesis of more complex organic molecules.

Research Findings

Research on compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid often focuses on their role in peptide synthesis and their potential applications in drug discovery. The Fmoc protecting group's utility in peptide synthesis is well-documented, with numerous studies highlighting its advantages over other protecting groups .

Key Research Points:

  • Peptide Synthesis Efficiency: The Fmoc group allows for efficient and high-yield peptide synthesis.

  • Chemical Stability: The compound's stability under various chemical conditions is crucial for its applications.

Chemical Reactions:

ReactionConditionsYield
Fmoc ProtectionBase, e.g., DIPEAHigh
Methoxy IntroductionSpecific reagents, e.g., methanolVariable

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